molecular formula C14H17Cl2NO4 B4955478 methyl N-[(2,4-dichlorophenoxy)acetyl]valinate

methyl N-[(2,4-dichlorophenoxy)acetyl]valinate

Cat. No. B4955478
M. Wt: 334.2 g/mol
InChI Key: VCLQWHJGLWMXDF-UHFFFAOYSA-N
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Description

Methyl N-[(2,4-dichlorophenoxy)acetyl]valinate, commonly known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the class of benzoic acid herbicides and is known for its selective activity against dicotyledonous plants. Dicamba has been used for over 50 years and has been the subject of extensive scientific research to understand its mechanism of action and its potential impact on the environment.

Mechanism of Action

Dicamba works by disrupting the growth and development of dicotyledonous plants. It mimics the action of the plant hormone auxin, which regulates plant growth. When dicamba is applied to a plant, it is taken up by the plant and transported to the growing tips. Once there, it causes abnormal growth and development, leading to the death of the plant.
Biochemical and Physiological Effects:
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It disrupts the normal functioning of plant cells, leading to cell death. It also affects the production of proteins and enzymes that are essential for plant growth and development. Additionally, dicamba can cause oxidative stress in plants, leading to the production of reactive oxygen species that can damage plant cells.

Advantages and Limitations for Lab Experiments

Dicamba is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective activity against dicotyledonous plants makes it a useful tool for studying the effects of herbicides on specific plant species. However, dicamba can be difficult to work with due to its volatility and potential for drift. It is also toxic to some plant species, making it unsuitable for use in certain experiments.

Future Directions

There are several areas of future research that could be explored in relation to dicamba. One area is the development of new formulations that are less volatile and less prone to drift. Another area is the study of the long-term effects of dicamba on soil health and microbial communities. Additionally, research could be done to understand the potential impact of dicamba on non-target plant species and wildlife. Finally, there is a need for research to identify alternative weed control methods that are less harmful to the environment.

Synthesis Methods

Dicamba is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenoxyacetic acid with valine methyl ester. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure dicamba.

Scientific Research Applications

Dicamba has been extensively studied for its effectiveness in controlling weeds in agriculture. It has been shown to be effective against a wide range of broadleaf weeds, including those resistant to other herbicides. Dicamba is also used in research to study the effects of herbicides on plant growth and development.

properties

IUPAC Name

methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-8(2)13(14(19)20-3)17-12(18)7-21-11-5-4-9(15)6-10(11)16/h4-6,8,13H,7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLQWHJGLWMXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)COC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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